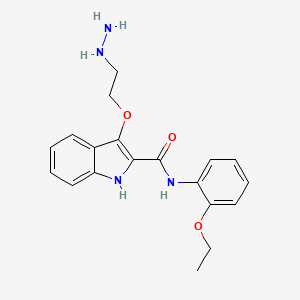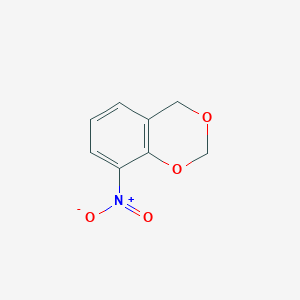![molecular formula C38H30N4O4 B14616912 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline CAS No. 57437-03-3](/img/structure/B14616912.png)
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is a complex organic compound belonging to the pyrazinoquinoxaline family This compound is characterized by its unique structure, which includes four methoxyphenyl groups attached to a pyrazinoquinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline typically involves the condensation of tetraaminobenzoquinone with appropriate aldehydes or ketones. One common method involves the reaction of tetraaminobenzoquinone with 4-methoxybenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazinoquinoxaline derivatives.
Substitution: Formation of substituted pyrazinoquinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Wirkmechanismus
The mechanism of action of 2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline is primarily related to its ability to interact with biological molecules and generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy. The compound targets cellular components, leading to oxidative damage and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazino[2,3-g]quinoxaline: A related compound with similar structural features but different substituents.
Quinoxaline derivatives: Compounds with a quinoxaline core and various functional groups.
Uniqueness
2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline stands out due to its four methoxyphenyl groups, which enhance its solubility and photophysical properties. This makes it particularly suitable for applications in bioimaging and photodynamic therapy .
Eigenschaften
CAS-Nummer |
57437-03-3 |
|---|---|
Molekularformel |
C38H30N4O4 |
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
2,3,8,9-tetrakis(4-methoxyphenyl)pyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C38H30N4O4/c1-43-27-13-5-23(6-14-27)33-35(25-9-17-29(45-3)18-10-25)41-37-31(39-33)21-22-32-38(37)42-36(26-11-19-30(46-4)20-12-26)34(40-32)24-7-15-28(44-2)16-8-24/h5-22H,1-4H3 |
InChI-Schlüssel |
QGXBQAMLYUKFSN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=C(C(=N4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2C7=CC=C(C=C7)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





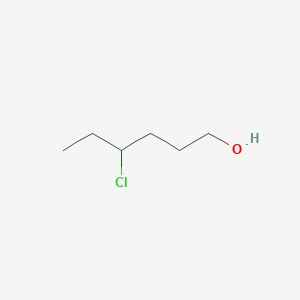
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
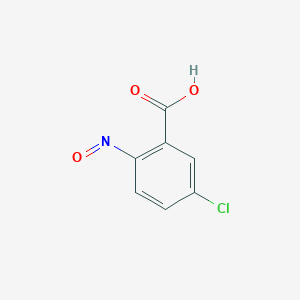
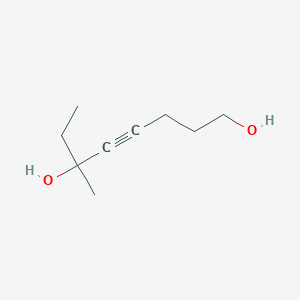
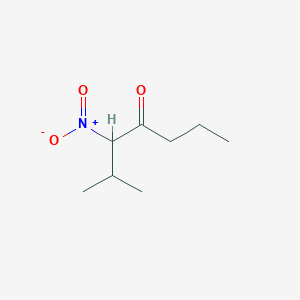
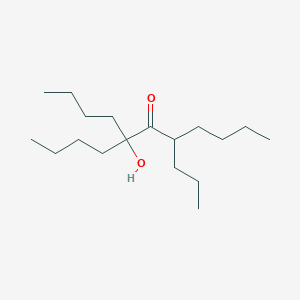
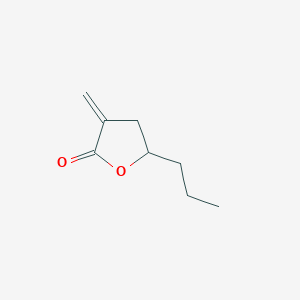
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)

